Computed Topological Polar Surface Area (TPSA) Distinguishes [4,5-h] from [4,5-g] Fusion
The target compound exhibits a computed TPSA of 75.3 Ų, which is 3.5 Ų (approximately 4.4%) lower than the 78.8 Ų computed for the 4H-[4,5-g] regioisomer (CAS 42395-62-0) [1]. This difference arises from the distinct topological arrangement of nitrogen and sulfur atoms, directly affecting the compound's capacity for hydrogen-bond acceptance and passive membrane permeability. A lower TPSA correlates with improved predicted oral absorption and blood-brain barrier penetration in drug discovery settings.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 75.3 Ų |
| Comparator Or Baseline | 4H-Thiazolo[4,5-g][1,4]benzothiazine (CAS 42395-62-0): 78.8 Ų |
| Quantified Difference | 3.5 Ų lower (4.4% reduction) |
| Conditions | Computed property; software and algorithm details not specified by database providers. |
Why This Matters
TPSA differences of >3 Ų can significantly influence ADME profiles, making the [4,5-h] regioisomer the preferred choice when lower polarity and enhanced membrane permeability are desired in a screening library.
- [1] ChemSrc. 2H-Thiazolo[4,5-h][1,4]benzothiazine(9CI). CAS 36338-76-8. Accessed 2026. View Source
